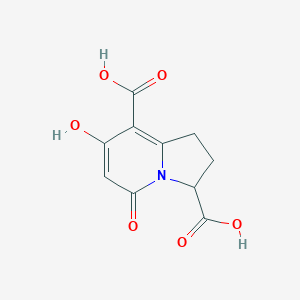![molecular formula C13H11F3N2O3 B3110544 ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate CAS No. 1802940-41-5](/img/structure/B3110544.png)
ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate
説明
“Ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate” is a chemical compound with the molecular formula C12H14ClF3N2O3 and a molecular weight of 326.6994 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F3N2O3.ClH/c1-2-19-11(18)7-10(16)17-8-3-5-9(6-4-8)20-12(13,14)15;/h3-7,17H,2,16H2,1H3;1H/b10-7+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.科学的研究の応用
Genotoxicity and Mutagenicity Studies
Ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate and its derivatives have been a subject of interest in genotoxicity and mutagenicity research. For instance, 1-ethyl-1-nitrosourea (ENU), a related compound, is a potent ethylating agent known for its mutagenic properties in a variety of systems, from viruses to mammalian germ cells. ENU has been utilized primarily for research purposes to study chemical mutagenesis, particularly in mouse germ cells, and has shown to induce tumors in various organs of mammals. The molecular genetic data from ENU-induced mutants suggest a unique mutation spectrum, different from similar compounds, making it a valuable model compound for studying chemical mutagenesis effects on mouse germ cells (Shibuya & Morimoto, 1993).
Plant Biology and Ethylene Production
Research has also delved into the role of compounds structurally related to ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate in plant biology, particularly in relation to ethylene production. The biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), plays a critical role beyond just being a precursor to ethylene. ACC has multiple features, such as being conjugated to various derivatives, metabolized by bacteria to favor plant growth, and functioning as a signal independently from ethylene. This extensive review of ACC highlights its underestimated role in plant biology, presenting it as more than just an ethylene precursor (Van de Poel & Van Der Straeten, 2014).
Heterocyclic Compounds Synthesis
In the field of organic synthesis, ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate and similar compounds are pivotal. They act as building blocks for synthesizing various heterocyclic compounds due to their unique reactivity. Publications have reported on the reactivity of such compounds, emphasizing their value in synthesizing a wide range of heterocycles like pyrazolo-imidazoles, spiropyridines, and others. The review consolidates key features of these molecules, their preparation, reactivity, and application in heterocyclic and dyes synthesis, anticipating more innovative transformations involving these compounds in the future (Gomaa & Ali, 2020).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound structurally related to ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate, have been comprehensively reviewed. Microorganisms in soil and groundwater have been identified with the ability to degrade ETBE, emphasizing the complex pathways and the role of specific genes in the process. This review offers a holistic overview of ETBE's biodegradation, including microbial identification, pathways, and the influence of co-contaminants, presenting crucial insights for environmental management and bioremediation efforts (Thornton et al., 2020).
作用機序
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(trifluoromethoxy)anilino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-2-20-12(19)9(7-17)8-18-10-3-5-11(6-4-10)21-13(14,15)16/h3-6,8,18H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPFQBSAGAGTAJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=C(C=C1)OC(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B3110466.png)
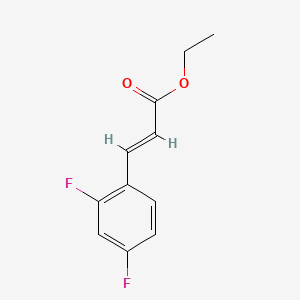
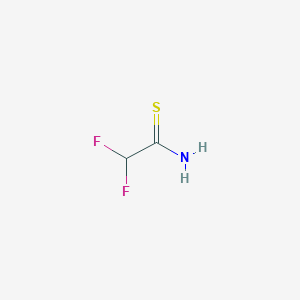
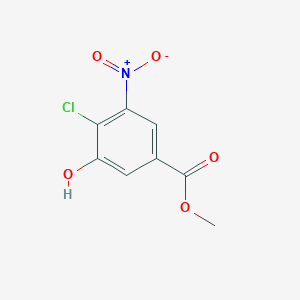
![2-[(2-Methoxyphenyl)methoxy]acetic acid](/img/structure/B3110479.png)

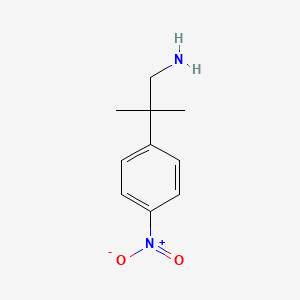


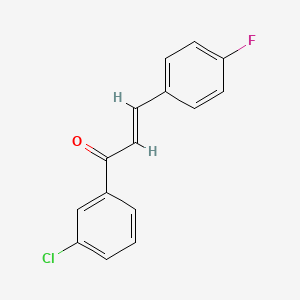


![5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B3110542.png)
